Cas no 3002543-32-7 ((6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol)

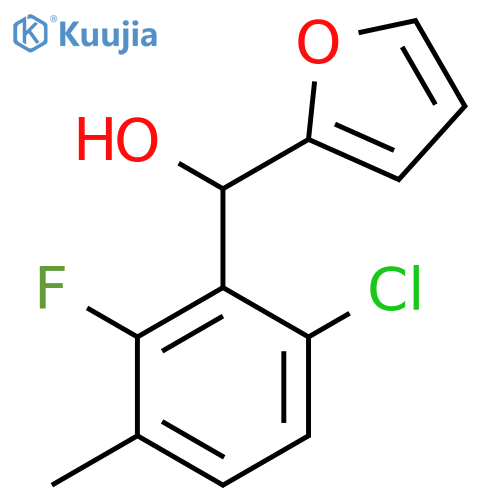

3002543-32-7 structure

商品名:(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol

(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- 3002543-32-7

- (6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol

-

- インチ: 1S/C12H10ClFO2/c1-7-4-5-8(13)10(11(7)14)12(15)9-3-2-6-16-9/h2-6,12,15H,1H3

- InChIKey: AEVKDQZCXVSBLY-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C)C(=C1C(C1=CC=CO1)O)F

計算された属性

- せいみつぶんしりょう: 240.0353354g/mol

- どういたいしつりょう: 240.0353354g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 33.4Ų

(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB605424-5g |

(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol; . |

3002543-32-7 | 5g |

€2218.40 | 2024-07-19 | ||

| abcr | AB605424-250mg |

(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol; . |

3002543-32-7 | 250mg |

€355.80 | 2024-07-19 | ||

| abcr | AB605424-1g |

(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol; . |

3002543-32-7 | 1g |

€659.60 | 2024-07-19 |

(6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol 関連文献

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

3002543-32-7 ((6-Chloro-2-fluoro-3-methylphenyl)(furan-2-yl)methanol) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3002543-32-7)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):211/391/1315